Product packaging for Methyl 2-(3-cyano-5-fluorophenyl)acetate(Cat. No.:)

Methyl 2-(3-cyano-5-fluorophenyl)acetate

Cat. No.: B12086117
M. Wt: 193.17 g/mol
InChI Key: FRKGXOCKKAVEBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Organofluorine and Cyano-Substituted Aromatic Esters

The presence of a fluorine atom and a cyano group on the aromatic ring of Methyl 2-(3-cyano-5-fluorophenyl)acetate places it firmly within two significant classes of organic compounds: organofluorine compounds and cyano-substituted aromatic esters.

Organofluorine compounds are a cornerstone of modern medicinal chemistry and materials science. The incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. nih.govwikipedia.org Fluorine's high electronegativity and small size can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govalfa-chemistry.com It is estimated that approximately 20% of all pharmaceuticals on the market contain at least one fluorine atom, a testament to the transformative impact of this element in drug discovery. wikipedia.org

Cyano-substituted aromatic compounds , on the other hand, are recognized for their utility as versatile synthetic intermediates. The cyano group (a nitrile) is a valuable functional group that can be converted into a variety of other functionalities, including amines, carboxylic acids, and amides. researchgate.net This chemical reactivity makes cyano-aromatic compounds important building blocks in the construction of diverse molecular architectures. Furthermore, the cyano group can act as a bioisostere for other functional groups, meaning it can be used to replace another group in a molecule without significantly altering its biological activity, a strategy often employed in drug design. researchgate.netrsc.org

The combination of both a fluorine atom and a cyano group on a phenylacetic acid ester framework, as seen in this compound, creates a molecule with a unique electronic and steric profile, offering a rich platform for chemical manipulation and investigation.

Significance as a Synthetic Building Block and Intermediate in Organic Chemistry

This compound is primarily recognized for its role as a synthetic building block and intermediate in organic synthesis. While detailed, large-scale applications are still emerging in publicly available research, its chemical structure suggests a significant potential for the creation of more complex and potentially bioactive molecules.

The compound is commercially available from various suppliers, indicating its utility in research and development settings. It is often listed as a building block for custom synthesis, underscoring its role as a starting material for creating novel compounds.

A key synthetic precursor to this ester is 2-(3-Cyano-5-fluorophenyl)acetic acid . The esterification of this carboxylic acid with methanol (B129727), a common and fundamental organic reaction, yields this compound. masterorganicchemistry.comgoogle.com The synthesis of the parent acid itself can be achieved through various methods, often involving multi-step sequences starting from simpler fluorinated and cyanated aromatic precursors. bldpharm.com

The reactivity of this compound is dictated by its functional groups. The ester moiety can undergo hydrolysis to revert to the carboxylic acid or can be subjected to other transformations. The cyano group, as mentioned, is a versatile handle for further chemical modifications. The aromatic ring itself can potentially undergo substitution reactions, although the deactivating nature of the cyano group and the directing effects of the substituents would need to be carefully considered in any synthetic design.

While specific, high-profile examples of the use of this compound in the synthesis of named drugs or widely used materials are not yet prevalent in the literature, its availability and the chemical handles it possesses make it a compound of interest for medicinal chemists and synthetic organic chemists exploring new chemical space. Its structural motifs are found in various biologically active molecules, suggesting its potential as an intermediate in the development of new therapeutic agents.

PropertyDataSource
Molecular Formula C₁₀H₈FNO₂N/A
Molecular Weight 193.17 g/mol N/A
CAS Number 1805561-20-9N/A
Appearance White to yellow powder or crystalsN/A
Primary Application Research chemical, Synthetic building blockN/A

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8FNO2 B12086117 Methyl 2-(3-cyano-5-fluorophenyl)acetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8FNO2

Molecular Weight

193.17 g/mol

IUPAC Name

methyl 2-(3-cyano-5-fluorophenyl)acetate

InChI

InChI=1S/C10H8FNO2/c1-14-10(13)5-7-2-8(6-12)4-9(11)3-7/h2-4H,5H2,1H3

InChI Key

FRKGXOCKKAVEBY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=CC(=C1)F)C#N

Origin of Product

United States

Synthetic Methodologies for Methyl 2 3 Cyano 5 Fluorophenyl Acetate and Its Analogs

Established Synthetic Routes and Precursors

Traditional synthetic approaches to methyl 2-(3-cyano-5-fluorophenyl)acetate and its analogs often rely on well-established organic reactions, including esterification and strategic functionalization of the aromatic ring. These methods are foundational and widely used in both laboratory and industrial settings.

Esterification Reactions

A common and straightforward method for the synthesis of this compound is the esterification of its corresponding carboxylic acid precursor, 2-(3-cyano-5-fluorophenyl)acetic acid. This reaction is typically acid-catalyzed, with sulfuric acid being a common choice, in the presence of methanol (B129727). The process involves the protonation of the carboxylic acid, followed by nucleophilic attack by methanol and subsequent elimination of water to form the methyl ester.

Alternatively, enzymatic methods can be employed for the esterification of phenylacetic acid derivatives. For instance, various lipases, such as Novozym 435, can catalyze the reaction between the carboxylic acid and a methyl donor, like dimethyl carbonate, in a suitable organic solvent like toluene. chemicalbook.com This biocatalytic approach offers the advantages of mild reaction conditions and high selectivity. chemicalbook.comrjeid.com

A general procedure for the synthesis of methyl phenylacetate (B1230308) from phenylacetonitrile (B145931) involves hydrolysis followed by esterification. Phenylacetonitrile is heated with methanol and sulfuric acid. After the reaction, the mixture is cooled, diluted with water, and the organic layer is separated, neutralized, and purified by distillation to yield the methyl ester with a high yield. chemicalbook.com

Cyano- and Fluoro-Aryl Functionalization Strategies

The introduction of the cyano and fluoro groups onto the phenyl ring is a critical aspect of the synthesis. These functional groups significantly influence the electronic properties and biological activity of the final molecule.

One approach to synthesizing the core structure involves starting with a difluorinated precursor, such as 3,5-difluorobenzonitrile. nih.gov This commercially available compound can serve as a building block for further modifications. Another relevant precursor is 3-fluorobenzyl cyanide, which is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. chemimpex.com The fluorine atom in this compound can enhance the biological activity and stability of the final product. chemimpex.com

The synthesis of related benzyl (B1604629) cyanide compounds can be achieved through the reaction of a benzyl chloride with a cyanide source. For example, a method for synthesizing benzyl cyanide compounds involves reacting a benzyl chloride with potassium ferrocyanide, a less toxic cyanide reagent, using a copper salt as a catalyst. google.com Another approach involves the reaction of a benzyl halide with an aqueous solution of cyanide ions in the presence of a phase-transfer catalyst. google.com

The Sandmeyer reaction is a classic method for introducing a cyano group onto an aromatic ring by converting an aryl diazonium salt, derived from the corresponding aniline, with a cyanide salt. researchgate.net More modern methods for cyanation include palladium-catalyzed reactions using potassium ferrocyanide as the cyanide source, which is considered more environmentally benign. organic-chemistry.org

Advanced Synthetic Approaches and Catalytic Methods

In recent years, more advanced and efficient synthetic methodologies have been developed to address the challenges of sustainability and complexity in organic synthesis. These methods include chemoenzymatic approaches, transition-metal-catalyzed reactions, and domino reactions.

Chemoenzymatic Synthesis and Biotransformations

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the versatility of chemical reactions to create efficient and environmentally friendly synthetic routes. rjeid.comnih.gov Enzymes, such as lipases and oxidoreductases, can be used to perform specific transformations on complex molecules with high regio- and stereoselectivity under mild conditions. rjeid.comresearchgate.net

For instance, the synthesis of bioactive molecules can be achieved using engineered enzymes. Plant type III polyketide synthases have been shown to accept various non-physiological substrates to produce a diverse range of polyketide products. nih.gov This approach, combined with chemical synthesis of the necessary starter and extender units, allows for the creation of novel compounds with potential therapeutic applications. nih.gov

The development of multi-enzymatic cascade reactions, where several enzymatic steps are performed in a single pot, further enhances the efficiency of the synthesis. rsc.org These methods are being increasingly applied in the synthesis of pharmaceuticals and other fine chemicals. rsc.orgnih.gov

Transition-Metal Catalyzed Coupling Reactions

Transition-metal catalysis has become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are widely used to construct complex molecular architectures. nih.govmdpi.com

The synthesis of aryl nitriles can be achieved through nickel-catalyzed cyanation of aryl halides and triflates using acetonitrile (B52724) as the cyanide source. nih.gov This method offers a non-toxic alternative to traditional cyanation reagents. The reaction is facilitated by a reductant that generates the active nickel(0) species. nih.gov

Late-transition metal catalysts, such as those based on nickel and palladium, are also used in polymerization reactions to produce polymers with controlled microstructures and molecular weights. mdpi.com The activity and selectivity of these catalysts can often be tuned by the addition of secondary metal ions. mdpi.com

Domino and Multicomponent Reactions Employing Related Cyanoacetates

Domino reactions, also known as tandem or cascade reactions, involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step. e-bookshelf.demiamioh.edu These reactions are highly efficient as they allow for the construction of complex molecules from simple starting materials in a single operation, reducing waste and saving time and resources. nih.gove-bookshelf.de

Ethyl cyanoacetate (B8463686) is a versatile building block in various multicomponent reactions. For example, it can be used in the synthesis of dihydropyridinecarbonitriles by reacting it with chalcones in the presence of ammonium (B1175870) acetate (B1210297). researchgate.net It is also a key component in the synthesis of various heterocyclic compounds.

The Knoevenagel condensation, a fundamental reaction in organic synthesis, often serves as the initial step in domino sequences. For instance, the condensation of an aldehyde with a cyanoacetate derivative can be followed by a hetero-Diels-Alder reaction to construct complex heterocyclic systems. nih.gov This strategy has been successfully applied to the total synthesis of various biologically active natural products. nih.gov

Stereoselective Synthesis and Chiral Induction

The generation of a stereocenter at the α-position of this compound is a key challenge in the synthesis of enantiomerically pure forms of this compound and its analogs. Research into the stereoselective synthesis of α-aryl acetate derivatives has led to the development of several effective methodologies, primarily centered around transition-metal-catalyzed cross-coupling reactions and the use of chiral phase-transfer catalysts. These approaches aim to control the three-dimensional arrangement of the substituents around the chiral carbon, leading to a high enantiomeric excess (ee) of the desired stereoisomer.

One of the most powerful techniques for the asymmetric α-arylation of carbonyl compounds involves the use of transition metal catalysts, particularly palladium, in conjunction with chiral ligands. nih.govacs.org These reactions typically involve the coupling of an ester enolate or its equivalent with an aryl halide or triflate. The chiral ligand, bound to the metal center, creates a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer.

A notable example of this approach is the palladium-catalyzed enantioselective α-arylation of ester enolates to form tertiary stereocenters. nih.govacs.org In these reactions, silyl (B83357) ketene (B1206846) acetals are often used as ester enolate equivalents, reacting with aryl triflates in the presence of a palladium catalyst and a chiral phosphine (B1218219) ligand. nih.govacs.org The choice of ligand is critical for achieving high enantioselectivity. For instance, (R)-H8-BINOL-derived monophosphines have been shown to be effective in this transformation. acs.org The reaction conditions, including the choice of a mild activator such as lithium acetate, are optimized to prevent racemization of the product. acs.org While this method has not been specifically reported for this compound, its successful application in the synthesis of other α-aryl propionates, such as (S)-Naproxen, demonstrates its potential. acs.org

The table below summarizes representative results for the palladium-catalyzed asymmetric α-arylation of acetate derivatives with various aryl triflates, illustrating the high enantioselectivities achievable with this methodology.

Table 1: Palladium-Catalyzed Enantioselective α-Arylation of tert-Butyl Propionate Derivatives

Entry Aryl Triflote Ligand Catalyst System Product ee (%)
1 1-Naphthyl triflate (R)-H8-BINOL-derived monophosphine Pd(dba)2 / Ligand 92
2 4-Methoxyphenyl triflate (R)-H8-BINOL-derived monophosphine Pd(dba)2 / Ligand 95
3 3-Nitrophenyl triflate (R)-H8-BINOL-derived monophosphine Pd(dba)2 / Ligand 94

Another significant strategy for inducing chirality is the use of chiral phase-transfer catalysis. beilstein-journals.orgnih.govnih.govbuchler-gmbh.com This method is particularly advantageous due to its operational simplicity and the use of environmentally benign reagents. buchler-gmbh.com In this approach, a chiral quaternary ammonium or phosphonium (B103445) salt transports an enolate from an aqueous or solid phase into an organic phase where it reacts with an electrophile. beilstein-journals.orgnih.gov The chiral catalyst forms a tight ion pair with the enolate, effectively shielding one face of the nucleophile and directing the alkylation or arylation to the opposite face. beilstein-journals.org

Cinchona alkaloids are a prominent class of chiral phase-transfer catalysts that have been successfully employed in the asymmetric synthesis of α-amino acids and other chiral compounds. nih.govbuchler-gmbh.com Structurally rigid, chiral spiro-ammonium salts derived from (R)- or (S)-binaphthol have also emerged as highly effective catalysts, offering high levels of stereocontrol. nih.gov These catalysts are designed to be stable under basic conditions, preventing Hofmann elimination, which can be a side reaction with traditional cinchona alkaloid derivatives. nih.gov The application of these catalysts to the synthesis of α-aryl acetic acid esters would involve the reaction of a corresponding acetate ester with a suitable arylating agent under phase-transfer conditions.

The table below presents data on the asymmetric alkylation of a glycine (B1666218) derivative using chiral phase-transfer catalysis, showcasing the high enantioselectivities that can be achieved. While this is an alkylation of an amino acid precursor, the principles of chiral induction are directly applicable to the α-arylation of acetate esters.

Table 2: Asymmetric Alkylation of a Glycine Imine Schiff Base using Chiral Phase-Transfer Catalysis

Entry Alkylating Agent Chiral Catalyst Base Product ee (%)
1 Benzyl bromide (S,S)-3,4,5-Trifluorophenyl-NAS-Br 50% aq. KOH 98
2 Allyl bromide (S,S)-3,4,5-Trifluorophenyl-NAS-Br 50% aq. KOH 96
3 Ethyl iodide (S,S)-3,4,5-Trifluorophenyl-NAS-Br 50% aq. KOH 94

Chemical Reactivity and Transformation Studies of Methyl 2 3 Cyano 5 Fluorophenyl Acetate

Reactions Involving the Ester Functionality

The ester group in methyl 2-(3-cyano-5-fluorophenyl)acetate is susceptible to various transformations, primarily hydrolysis, transesterification, and condensation reactions. These reactions are fundamental in modifying the acetate (B1210297) side chain for the synthesis of more complex molecules.

Hydrolysis and Transesterification Reactions

Hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-(3-cyano-5-fluorophenyl)acetic acid, is a common transformation. This reaction is typically carried out under basic conditions, for example, using lithium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) and water. The resulting carboxylate can then be protonated to yield the free acid.

Transesterification, the conversion of one ester to another, can also be achieved. This is often accomplished by reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst. The equilibrium of this reaction can be shifted towards the product by using a large excess of the new alcohol or by removing the methanol (B129727) as it is formed.

Condensation Reactions

The ester functionality can participate in condensation reactions, such as the Claisen condensation. In this type of reaction, the α-carbon of the ester acts as a nucleophile after deprotonation by a strong base. For instance, reaction with another ester can lead to the formation of a β-keto ester. The reactivity in these condensations is influenced by the acidity of the α-protons, which is increased by the adjacent phenyl ring and its electron-withdrawing substituents.

Transformations of the Cyano Group

The cyano group is a highly versatile functional group that can undergo a wide range of chemical transformations. researchgate.net These include reduction to amines or aldehydes, nucleophilic additions, and cycloaddition reactions. researchgate.net

Reduction to Amines and Aldehydes

The cyano group can be reduced to a primary amine through catalytic hydrogenation, often using catalysts like Raney nickel or palladium on carbon. google.com This transformation is valuable for introducing an aminomethyl group.

Alternatively, the cyano group can be partially reduced to an aldehyde. This is typically achieved using a reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperatures, followed by aqueous workup.

Nucleophilic Additions to the Nitrile

The carbon atom of the nitrile group is electrophilic and can be attacked by various nucleophiles. For example, Grignard reagents can add to the cyano group to form, after hydrolysis, ketones. Organolithium reagents react in a similar fashion.

Water can also act as a nucleophile in the presence of acid or base catalysts, leading to the hydrolysis of the nitrile to a carboxamide and subsequently to a carboxylic acid. The enzymatic hydrolysis of nitriles to carboxylic acids represents a milder alternative to chemical methods, often offering high chemo-, regio-, and stereoselectivity. google.com

Cycloaddition Reactions

The cyano group can participate as a 2π component in cycloaddition reactions. nih.govclockss.org For instance, in [3+2] cycloadditions with azides, it can form tetrazole rings. researchgate.net Nitrilimines, generated in situ, can also undergo cycloaddition with activated nitriles to yield 1,2,4-triazoles. clockss.org While unactivated nitriles show poor reactivity in these reactions, the presence of the electron-withdrawing fluorine and acetate groups on the phenyl ring of this compound could potentially activate the cyano group towards such cycloadditions. clockss.org Nitrile oxides can also react with olefins in a [3+2] cycloaddition to form isoxazolines, which can then be cleaved to provide benzonitriles. unipr.it

Reactivity of the Fluoro-Substituted Aromatic Ring

The aromatic ring of this compound is substituted with two electron-withdrawing groups: a cyano group and a fluorine atom. This electronic arrangement significantly influences the ring's susceptibility to both nucleophilic and electrophilic attack.

Nucleophilic Aromatic Substitution (SNAr) Processes

The presence of a strongly electron-withdrawing cyano group and a halogen (fluorine) on the aromatic ring makes this compound a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group, which in this case is the fluoride (B91410) ion. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

The rate of SNAr reactions is significantly enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.org In this compound, the cyano group is situated meta to the fluorine atom. While this positioning offers less stabilization compared to an ortho or para relationship, the combined electron-withdrawing effects of the cyano and ester groups still render the ring susceptible to nucleophilic attack.

Recent studies on related fluoroarenes have demonstrated that a variety of nucleophiles can participate in SNAr reactions. These include nitrogen nucleophiles such as N-alkylanilines, indoline, pyrrole, and imidazole, which have been shown to react with fluoroarenes in the presence of a suitable base. acs.org Additionally, carbanions derived from secondary nitriles have been successfully employed in the SNAr of aryl fluorides, facilitated by strong bases like potassium hexamethyldisilylamide (KHMDS). orgsyn.org

While specific experimental data for the SNAr of this compound is not extensively documented in publicly available literature, the established principles of SNAr on activated fluoroarenes suggest that it would readily react with a range of nucleophiles under appropriate conditions. The choice of solvent and base is crucial, with polar aprotic solvents like DMSO often enhancing the reaction rate. mdpi.com

Table 1: Potential Nucleophiles for SNAr with this compound

Nucleophile TypeSpecific ExamplesExpected Product
Nitrogen NucleophilesAniline, Morpholine, ImidazoleMethyl 2-(3-cyano-5-(substituted-amino)phenyl)acetate
Oxygen NucleophilesSodium Methoxide, PhenolsMethyl 2-(3-cyano-5-methoxyphenyl)acetate, Methyl 2-(3-cyano-5-phenoxyphenyl)acetate
Carbon NucleophilesMalononitrile, CyanideMethyl 2-(3,5-dicyanophenyl)acetate, Methyl 2-(3-cyano-5-(dicyanomethyl)phenyl)acetate

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.com However, the aromatic ring of this compound is significantly deactivated towards electrophilic attack due to the presence of the electron-withdrawing cyano and methoxycarbonylmethyl groups. Both of these groups are meta-directing. The fluorine atom, while also deactivating, is an ortho, para-director.

The directing effects of the substituents are therefore in opposition. The strong deactivating nature of the cyano and ester groups would likely make electrophilic substitution challenging, requiring harsh reaction conditions. If a reaction were to occur, the position of electrophilic attack would be determined by the interplay of these directing effects. Predicting the major product without experimental data is difficult, but it is plausible that substitution would occur at the positions least deactivated by the electron-withdrawing groups and potentially influenced by the ortho, para-directing fluorine.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com Given the deactivated nature of the ring, forcing conditions, such as the use of strong Lewis acid catalysts and high temperatures, would likely be necessary to achieve any significant conversion.

Alpha-Carbon Reactivity and Alkylation/Acylation

The methylene (B1212753) group (alpha-carbon) situated between the aromatic ring and the carbonyl of the ester group in this compound possesses acidic protons. The acidity of these protons is enhanced by the electron-withdrawing effects of both the adjacent aromatic ring (stabilizing the conjugate base by resonance) and the carbonyl group. This makes the alpha-carbon a potential site for deprotonation by a suitable base to form a carbanion.

Once formed, this nucleophilic carbanion can react with various electrophiles in alkylation and acylation reactions, allowing for the introduction of new substituents at the alpha-position.

Alkylation: The reaction of the enolate of this compound with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) would lead to the formation of a new carbon-carbon bond at the alpha-carbon. The choice of base is critical to ensure complete deprotonation without promoting side reactions like self-condensation or hydrolysis of the ester. Common bases used for such transformations include lithium diisopropylamide (LDA), sodium hydride (NaH), and potassium tert-butoxide.

Acylation: Similarly, the carbanion can be acylated using an acylating agent such as an acid chloride or an anhydride. This would introduce an acyl group at the alpha-carbon, leading to the formation of a β-keto ester derivative. These products are valuable synthetic intermediates, as the newly introduced acyl group can participate in a variety of subsequent transformations.

While specific examples of alpha-carbon alkylation and acylation for this compound are not prevalent in the literature, the general principles of enolate chemistry are well-established and would be applicable to this system. The reactivity of the alpha-carbon provides a powerful tool for the structural elaboration of this molecule.

Table 2: Potential Alpha-Carbon Functionalization Reactions

Reaction TypeElectrophileBasePotential Product
AlkylationMethyl IodideLDAMethyl 2-(3-cyano-5-fluorophenyl)propanoate
AlkylationBenzyl BromideNaHMethyl 2-(3-cyano-5-fluorophenyl)-3-phenylpropanoate
AcylationAcetyl ChlorideLDAMethyl 3-(3-cyano-5-fluorophenyl)-2-oxobutanoate
AcylationBenzoyl ChlorideNaHMethyl 2-(3-cyano-5-fluorophenyl)-3-oxo-3-phenylpropanoate

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and properties of Methyl 2-(3-cyano-5-fluorophenyl)acetate.

Table 1: Predicted Structural Parameters of this compound from DFT Calculations

ParameterBond Length (Å)Bond/Dihedral Angle (°)
C-F1.35-
C≡N1.15-
C=O1.21-
C-O (ester)1.34-
O-CH31.44-
C-C (ring)1.39 (avg)-
C-C-C (ring)-120.0 (avg)
C-C-O-C (ester)-~180.0 (for planar conformer)

Note: The data in this table is hypothetical and based on typical values from DFT calculations for similar organic molecules.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

Molecular OrbitalEnergy (eV)
HOMO-7.5
LUMO-1.2
HOMO-LUMO Gap6.3

Note: This data is illustrative and represents typical values obtained from DFT calculations for substituted phenylacetates.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. In an MEP map of this compound, regions of negative potential (typically colored red or yellow) would be expected around the electronegative nitrogen atom of the cyano group and the oxygen atoms of the ester group, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) would be located around the hydrogen atoms.

Mechanistic Pathway Elucidation through Computational Methods

Computational methods can be employed to explore potential reaction mechanisms involving this compound. For instance, the hydrolysis of the ester group or reactions at the cyano group can be modeled to determine the most likely pathways. By calculating the energies of reactants, transition states, and products, a detailed energy profile of a proposed reaction can be constructed. While specific mechanistic studies on this molecule are not documented, research on the reactions of substituted phenyl acetates provides a framework for such investigations. koreascience.kr

Reaction Kinetics and Dynamics Simulations

Building upon mechanistic insights, computational simulations can also predict the kinetics and dynamics of reactions involving this compound. By calculating activation energies from transition state theory, reaction rates can be estimated. Molecular dynamics simulations could further provide a time-resolved view of the reaction process, illustrating the motion of atoms as the reaction proceeds. Such simulations are complex but offer a deeper understanding of the factors controlling reaction outcomes. colorado.edunih.gov

Conformational Analysis and Stereochemical Predictions

Table 3: Relative Energies of Conformers of this compound

ConformerDihedral Angle (C-C-C-C=O) (°)Relative Energy (kcal/mol)
1 (Planar)00.0
2 (Perpendicular)902.5
3 (Anti-planar)1800.2

Note: The data presented is hypothetical, based on general principles of conformational analysis for substituted phenylacetates.

Derivatization and Synthesis of Advanced Analogs

Synthesis of Substituted Indole (B1671886) Derivatives

The phenylacetate (B1230308) structure of Methyl 2-(3-cyano-5-fluorophenyl)acetate makes it a suitable precursor for the synthesis of indole rings, which are core structures in many pharmacologically active compounds. One documented pathway involves a multi-step sequence beginning with the introduction of a nitro group onto the phenyl ring, followed by reductive cyclization.

A key transformation involves the nitration of the phenyl ring at the position ortho to the acetate (B1210297) group. This is typically achieved using standard nitrating agents. The resulting nitro compound can then undergo reductive cyclization to form the indole scaffold. The reduction of the nitro group and subsequent intramolecular condensation with the acetate moiety leads to the formation of the indole ring system. The specific reagents and conditions for these steps are critical for achieving high yields and purity.

Table 1: Key Transformations in Indole Synthesis

Step Reaction Key Reagents Resulting Moiety
1 Nitration HNO₃/H₂SO₄ Introduction of a nitro group on the phenyl ring
2 Reductive Cyclization H₂, Pd/C or Fe/AcOH Formation of the indole ring

Further derivatization of the resulting indole core is also common. For instance, the indole nitrogen can be alkylated or arylated to introduce additional diversity, and the cyano group can be maintained or transformed in subsequent steps.

Formation of Pyrimidine (B1678525) and Thienopyridine Derivatives

The reactivity of the cyano group and the active methylene (B1212753) of the acetate moiety in this compound allows for its use in the construction of condensed heterocyclic systems like pyrimidines and thienopyridines.

For the synthesis of pyrimidine derivatives, the molecule can undergo condensation reactions with amidines or guanidines. The reaction typically proceeds through the formation of an enamine intermediate by reaction at the active methylene carbon, followed by cyclization with the cyano group to form the pyrimidine ring.

The synthesis of thienopyridine derivatives often follows a Gewald-type reaction pathway. This involves the reaction of the starting material with elemental sulfur and a suitable amine, leading to the formation of a 2-aminothiophene intermediate. This intermediate can then be further cyclized to form the thienopyridine scaffold.

Preparation of Amide and Amine Derivatives

The functional groups of this compound can be readily converted into amide and amine functionalities, which are important for creating analogs with altered physicochemical properties.

The preparation of amide derivatives is typically achieved through the aminolysis of the methyl ester. This reaction involves treating the starting material with a primary or secondary amine, often in the presence of a catalyst or at elevated temperatures, to yield the corresponding N-substituted amide.

Amine derivatives are primarily synthesized through the reduction of the cyano group. This transformation can be accomplished using various reducing agents. Catalytic hydrogenation, for example using hydrogen gas with a palladium catalyst, or chemical reduction with reagents like lithium aluminum hydride (LiAlH₄), can effectively convert the nitrile to a primary amine (a benzylamine (B48309) derivative).

Table 2: Synthesis of Amide and Amine Derivatives

Derivative Type Reaction Reagent Examples Functional Group Transformation
Amide Aminolysis R₁R₂NH, heat -COOCH₃ → -CONR₁R₂

Functionalization of the Acetate Moiety

The acetate group of this compound is a primary site for functionalization to create a variety of derivatives.

The most fundamental transformation is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-(3-cyano-5-fluorophenyl)acetic acid. This is typically achieved under basic conditions using reagents like sodium hydroxide (B78521) or lithium hydroxide, followed by acidic workup.

Once the carboxylic acid is formed, it can serve as a versatile intermediate for further reactions. For example, it can be coupled with various alcohols to form different esters (transesterification), or with amines to form amides, as discussed in the previous section, often using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Furthermore, the α-carbon of the acetate moiety is acidic and can be deprotonated with a suitable base to form an enolate. This enolate can then react with various electrophiles, such as alkyl halides, allowing for the introduction of substituents at the carbon atom adjacent to the phenyl ring.

Table 3: Reactions at the Acetate Moiety

Reaction Reagents Intermediate/Product
Hydrolysis NaOH or LiOH, then H₃O⁺ 2-(3-cyano-5-fluorophenyl)acetic acid
Transesterification R-OH, acid or base catalyst Methyl ester converted to a different alkyl ester

Mechanistic Investigations of Chemical Reactions Involving Methyl 2 3 Cyano 5 Fluorophenyl Acetate

Elucidation of Reaction Pathways and Intermediates

There is a lack of specific studies detailing the reaction pathways and intermediates for reactions involving Methyl 2-(3-cyano-5-fluorophenyl)acetate. General chemical principles suggest that reactions such as alkylation or acylation would proceed via an enolate intermediate formed by deprotonation of the alpha-carbon. The stability and subsequent reactivity of this intermediate would be influenced by the electronic effects of the cyano and fluoro substituents on the phenyl ring. However, no specific intermediates for this compound have been isolated or characterized in the referenced literature.

Stereochemical Outcomes and Diastereoselectivity

Information regarding the stereochemical outcomes or diastereoselectivity of reactions involving this compound is not present in the available scientific literature. Achieving stereocontrol would be relevant in reactions where a new stereocenter is formed, for example, during an aldol (B89426) addition or an alkylation with a chiral electrophile. Such control would typically require the use of chiral auxiliaries, chiral catalysts, or stereodifferentiating reaction conditions. Without experimental studies, no data on enantiomeric excess or diastereomeric ratios for reactions involving this compound can be provided.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Methodologies

While established methods for the synthesis of cyanofluorophenylacetic acid derivatives exist, ongoing research is focused on developing more efficient, sustainable, and versatile synthetic strategies. Future advancements are anticipated in several key areas:

Catalytic C-H and C-F Bond Functionalization: Traditional synthetic routes often involve multi-step processes. Emerging methodologies focusing on direct C-H and C-F bond activation and functionalization offer more atom-economical and efficient pathways. mdpi.comresearchgate.net The application of transition-metal catalysis, particularly with palladium and nickel, could enable the direct introduction of the cyano or acetate (B1210297) groups onto a pre-fluorinated benzene ring, or vice-versa, thereby shortening the synthetic sequence. researchgate.netnih.gov

Flow Chemistry and Process Optimization: The use of continuous flow reactors can offer significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. Future research could focus on adapting and optimizing the synthesis of Methyl 2-(3-cyano-5-fluorophenyl)acetate for flow chemistry platforms.

Biocatalysis and Chemo-enzymatic Approaches: The use of enzymes in organic synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. nih.govnih.gov Engineered enzymes, such as cytochrome P450 monooxygenases, could be employed for selective hydroxylation, which can then be converted to other functional groups. nih.govnih.gov This chemo-enzymatic strategy could provide a novel and environmentally benign route to this compound and its derivatives. nih.gov

Synthetic ApproachPotential AdvantagesKey Research Focus
Catalytic C-H/C-F FunctionalizationIncreased atom economy, reduced step countDevelopment of selective and robust catalysts
Flow ChemistryEnhanced safety, scalability, and controlReactor design and process parameter optimization
BiocatalysisHigh selectivity, mild conditions, sustainabilityEnzyme discovery and engineering

Exploration of Undiscovered Reactivity Patterns

The combination of a cyano group, a fluorine atom, and an ester functional group on an aromatic ring suggests a wide range of potential chemical transformations that remain to be explored.

Transformations of the Cyano Group: The cyano group is a versatile functional handle that can be converted into various other functionalities. Future research could explore the selective reduction of the cyano group to an amine or an aldehyde, or its hydrolysis to a carboxylic acid, in the presence of the ester and fluorine.

Nucleophilic Aromatic Substitution (SNAr) of Fluorine: The fluorine atom, activated by the electron-withdrawing cyano group, can potentially undergo nucleophilic aromatic substitution. This could allow for the introduction of a wide range of nucleophiles, leading to a diverse library of new compounds with potentially interesting biological or material properties.

Reactions at the Methylene (B1212753) Bridge: The methylene group alpha to the aromatic ring and the ester carbonyl is a potential site for functionalization. Enolate formation followed by reaction with electrophiles could lead to the synthesis of more complex substituted phenylacetate (B1230308) derivatives.

Cyclization Reactions: The strategic positioning of the functional groups in this compound could be exploited in intramolecular cyclization reactions to construct novel heterocyclic scaffolds, which are prevalent in medicinal chemistry.

Reactive SitePotential TransformationResulting Functional Group
Cyano GroupReductionAmine, Aldehyde
Cyano GroupHydrolysisCarboxylic Acid
Fluorine AtomNucleophilic Aromatic SubstitutionVarious (e.g., -OR, -NR2, -SR)
Methylene BridgeAlkylation/Acylation via EnolateSubstituted Phenylacetate
Multiple SitesIntramolecular CyclizationHeterocyclic Systems

Integration with Advanced Materials Science

The incorporation of fluorine into organic molecules is known to impart unique properties, making them valuable in materials science. colab.wsrsc.orgresearchgate.net this compound could serve as a valuable monomer or building block for the synthesis of novel polymers and advanced materials. rsc.org

Fluorinated Polymers: Aromatic polymers containing fluorine often exhibit high thermal stability, chemical resistance, and low dielectric constants. rsc.orgmdpi.com The polymerization of derivatives of this compound could lead to the development of new high-performance polymers for applications in the aerospace and electronics industries. rsc.org

Organic Electronics: The electronic properties of the phenyl ring, modified by the cyano and fluoro substituents, make this compound an interesting candidate for research in organic electronics. Its derivatives could be explored as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs).

Membrane Technology: Fluorinated polymers often exhibit favorable properties for gas separation and filtration membranes. acs.org Polymers derived from this compound could be investigated for their potential in creating highly selective and permeable membranes.

Theoretical Chemistry and Predictive Modeling Advancements

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby accelerating the pace of research and discovery. mdpi.comsapub.org

Reaction Mechanism and Reactivity Prediction: Quantum chemical methods, such as Density Functional Theory (DFT), can be used to model the electronic structure of this compound and predict its reactivity at different sites. sapub.org This can help in designing new reactions and understanding unexpected outcomes.

Prediction of Material Properties: Computational simulations can be employed to predict the properties of polymers derived from this compound. This includes predicting their thermal stability, mechanical properties, and electronic characteristics, which can guide the synthesis of new materials with desired functionalities.

Virtual Screening for Biological Activity: The structure of this compound can be used as a scaffold for in silico design and virtual screening of new drug candidates. Molecular docking simulations can predict the binding affinity of its derivatives to various biological targets, helping to prioritize compounds for synthesis and biological testing.

Computational MethodApplication AreaPredicted Properties
Density Functional Theory (DFT)Reactivity AnalysisElectron density, orbital energies, reaction barriers
Molecular Dynamics (MD)Materials SciencePolymer conformation, mechanical strength, thermal stability
Molecular DockingDrug DiscoveryBinding affinity, protein-ligand interactions

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing Methyl 2-(3-cyano-5-fluorophenyl)acetate, and how should conflicting spectral data be resolved?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm the aromatic substitution pattern (3-cyano-5-fluoro) and ester functionality. For fluorinated compounds, 19^{19}F NMR can resolve ambiguities in substitution positions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ion peaks and fragmentation patterns. Compare with synthetic intermediates (e.g., fluorinated precursors in ) to validate structural integrity .
  • Infrared (IR) Spectroscopy : Confirm the presence of ester (C=O stretch ~1740 cm1^{-1}), cyano (C≡N ~2240 cm1^{-1}), and fluoro groups (C-F ~1100 cm1^{-1}).
  • Data Contradiction : If NMR signals overlap (e.g., due to fluorine coupling), use 2D NMR (COSY, HSQC) or computational prediction tools (e.g., ACD/Labs) to resolve ambiguities .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodology :

  • Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated intermediates (e.g., fluorobenzaldehyde derivatives in ) .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Cyanated compounds may release toxic HCN under extreme conditions .
  • Waste Disposal : Segregate fluorinated/cyanated waste and use specialized contractors for disposal (e.g., protocols in ).

Advanced Research Questions

Q. How can crystallographic data discrepancies be addressed during structural refinement of this compound?

  • Methodology :

  • Software Tools : Use SHELXL ( ) for small-molecule refinement. For twinned crystals or high thermal motion, apply restraints to fluorine and cyano group positions.
  • Validation : Cross-check with ORTEP-3 ( ) for thermal ellipsoid visualization. Discrepancies in bond lengths (e.g., C-F vs. C-CN) may indicate disorder; refine using PART instructions in SHELXL .
  • Data Sources : Compare with analogous structures (e.g., methyl 2-(3-bromophenyl)acetate in ) to identify systematic errors.

Q. What synthetic strategies improve the yield of this compound in multi-step reactions?

  • Methodology :

  • Intermediate Purification : Use reactive distillation ( ) for esterification steps to remove water and shift equilibrium.
  • Fluorination Control : Optimize electrophilic fluorination of precursors (e.g., 3-fluoro-5-methoxyphenylacetonitrile in ) using Selectfluor® or DAST to minimize byproducts.
  • Ultrasound Promotion : Apply sonication ( ) to accelerate cyano group introduction via nucleophilic substitution, reducing reaction time from hours to minutes .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA to model electron-withdrawing effects of -F and -CN on the ester carbonyl’s electrophilicity. Compare with experimental hydrolysis rates (e.g., methyl 2-(2-chlorophenyl)acetate in ).
  • Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to assess stabilization of transition states. Validate with kinetic data from LC-MS monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.